molecular formula C7H3F5O B178889 3,5-Difluoro-4-(trifluoromethyl)phenol CAS No. 116640-11-0

3,5-Difluoro-4-(trifluoromethyl)phenol

Cat. No. B178889
M. Wt: 198.09 g/mol
InChI Key: NAOKJLSRDFRVLJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various materials, including liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives . It is also a metabolite of the drug fluoxetine .


Synthesis Analysis

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol involves several steps. One method involves the reaction of 3,5-dialkyl-4-hydroxybenzylhydrazine with hexafluoroacetylacetone, and trifluoroacetylacetone yielding the pyrazoles bearing trifluoromethyl and/or methyl substituents in positions 3 and 5 . Another method involves the synthesis of 1-Phenyl-5-substituted-3- (4- (trifluoromethyl)phenol) derivatives from chalcone derivatives .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)phenol consists of a benzene ring substituted with two fluorine atoms and a trifluoromethyl group . The presence of these substituents imparts unique physical and chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactions involving 3,5-Difluoro-4-(trifluoromethyl)phenol are complex and can lead to a variety of products. For example, one study found that the initial bond breakage in a related compound, 3,5-Difluoro-2,4,6-Trinitroanisole, leads to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-(trifluoromethyl)phenol is a solid with a melting point of 54-57 °C . It is soluble in ethanol . The compound has a molecular weight of 130.09 .

Scientific Research Applications

Synthesis and Functionalization

  • Trifluoromethyl Ether Synthesis : The reaction of dithiocarbonates with IF5-pyridine-HF selectively synthesizes trifluoromethyl ether and difluoro(methylthio)methyl ether of phenols and aliphatic alcohols, showcasing the compound's utility in introducing fluorinated functional groups to molecules (Inoue, Fuse, & Hara, 2015).
  • Electrochemical Applications : The electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide ([NTf2]−) based ionic liquids demonstrates the potential of fluorinated phenols in electrochemical contexts, including oxidation processes and the formation of phenoxyl radicals (Villagrán et al., 2006).

Material Science

  • Photophysical Properties : Studies on phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups reveal their photophysical and photochemical properties, offering insights into their application in photodynamic therapy and other photocatalytic applications (Ahmetali et al., 2019).
  • Dielectric Properties : The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films highlight the influence of trifluoromethyl and ether groups on material properties, offering pathways to tailor material characteristics for specific applications (Jang et al., 2007).

Catalysis and Organic Reactions

  • Biocatalytic Trifluoromethylation : The use of laccase, tBuOOH, and Langlois' reagent or Baran's zinc sulfinate for the introduction of the trifluoromethyl group into unprotected phenols showcases a biocatalytic approach to modify phenolic compounds, expanding the toolkit for organofluorine chemistry (Simon et al., 2016).

Photoluminescence and Electroluminescence

  • Iridium Complexes : The synthesis and investigation of iridium(III) complexes with phenolic subunits demonstrate their utility in organic light-emitting diodes (OLEDs) by affecting emission colors and efficiency, illustrating the potential of fluorinated phenols in advanced electronic applications (Jing, Zhao, & Zheng, 2017).

Safety And Hazards

3,5-Difluoro-4-(trifluoromethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The demand for 3,5-Difluoro-4-(trifluoromethyl)phenol and its derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKJLSRDFRVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557466
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)phenol

CAS RN

116640-11-0
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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